molecular formula C7H5F2NS B8815376 2,5-Difluorothiobenzamide

2,5-Difluorothiobenzamide

Cat. No. B8815376
M. Wt: 173.19 g/mol
InChI Key: SUFZOIVUVDOCQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07335674B2

Procedure details

10 g (71.9 mmol) of 2,5-difluorobenzonitrile and 16.2 g (215.7 mmol; 3 equivalents) of thioacetamide are dissolved in 80 ml of dimethylformamide containing 10% hydrochloric acid. The reaction mixture is maintained under stirring at 100° C. for 48 hours. After returning to ambient temperature, the reaction mixture is poured onto ice and insoluble material is filtered out. The mother liquors are extracted with 3 times 80 ml of ethyl acetate and the organic phases are washed with twice 50 ml of water. The organic phases are combined, dried over sodium sulphate and the solvents are evaporated under reduced pressure. The residue is purified by chromatography on a silica column (eluent: ethyl acetate/heptane mixture 1:2) and 10.8 g (yield=87%) of 2,5-difluorobenzenecarbothioamide is obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=1[C:4]#[N:5].C(N)(=[S:13])C>CN(C)C=O>[F:1][C:2]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=1[C:4](=[S:13])[NH2:5]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)F
Name
Quantity
16.2 g
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
under stirring at 100° C. for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is maintained
CUSTOM
Type
CUSTOM
Details
After returning to ambient temperature
ADDITION
Type
ADDITION
Details
the reaction mixture is poured onto ice and insoluble material
FILTRATION
Type
FILTRATION
Details
is filtered out
EXTRACTION
Type
EXTRACTION
Details
The mother liquors are extracted with 3 times 80 ml of ethyl acetate
WASH
Type
WASH
Details
the organic phases are washed with twice 50 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvents are evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on a silica column (eluent: ethyl acetate/heptane mixture 1:2)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)F)C(N)=S
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.